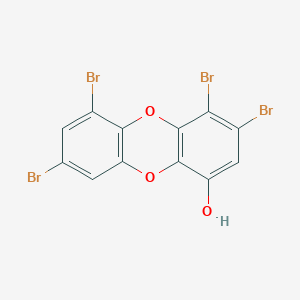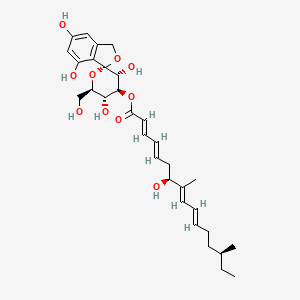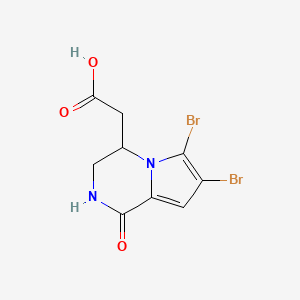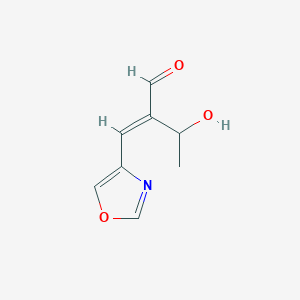
Schisantherin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angeloylgomisin P is a natural product found in Schisandra rubriflora, Schisandra chinensis, and Schisandra sphenanthera with data available.
Wissenschaftliche Forschungsanwendungen
1. Pharmacokinetic and Bioavailability Studies
- Angeloylgomisin H (related to Angeloylgomisin P) has shown potential in improving insulin-stimulated glucose uptake by activating PPAR-γ. A study developed a method for its determination in rat plasma, contributing to pharmacokinetic and bioavailability insights (Chen et al., 2015).
2. Potential Therapeutic Agent for COVID-19
- Angeloylgomisin O , a structurally related compound, was identified as an effective SARS-CoV-2 entry inhibitor, suggesting potential use as a therapeutic agent for COVID-19. This highlights the potential of similar compounds in viral treatment (Cao et al., 2022).
3. Anti-HIV Properties
- A study isolated Angeloylgomisin P from Schisandra rubriflora, revealing its anti-HIV properties. This demonstrates the compound's potential in HIV treatment research (Chen et al., 2006).
4. Structural Analysis
- Research on the structural analysis of various lignans, including Angeloylgomisin P , has provided essential information on their chemical properties and potential applications in medicinal chemistry (Ikeya et al., 1978).
5. Alzheimer's Disease Treatment
- Angeloylgomisin Q, a lignan similar to Angeloylgomisin P, was identified as a potential quality marker in Shengmai San, used for Alzheimer's disease treatment. This suggests a role for Angeloylgomisin P in similar therapeutic contexts (Zhang et al., 2018).
6. Anti-Inflammatory Properties
- A study investigating the anti-inflammatory properties of Schisandra rubriflora, which contains compounds like Angeloylgomisin P, revealed significant inhibitory activity against enzymes like COX-1 and COX-2 (Szopa et al., 2018).
7. Hepatoprotective Effects
- Angeloylgomisin and related compounds have been studied for their hepatoprotective effects, suggesting potential use in treating liver diseases (Hong et al., 2017).
Eigenschaften
Molekularformel |
C28H34O9 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26+,28+/m0/s1 |
InChI-Schlüssel |
BKGUPIVDQHHVMV-ATODGADHSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC |
SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |
Kanonische SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |
Synonyme |
schisantherin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Benzyl-3-propyl-1h,3h-pyrido[2,1-f]purine-2,4-dione](/img/structure/B1254608.png)




![(2S)-2-[[(2S)-2-[[(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1254614.png)



